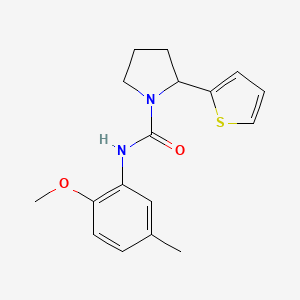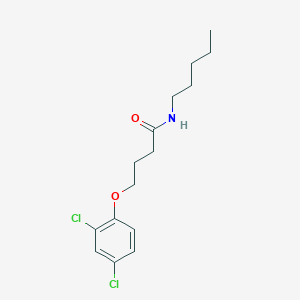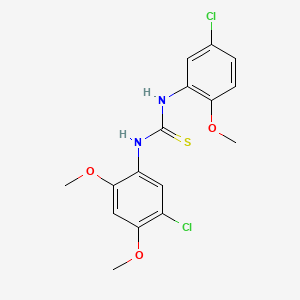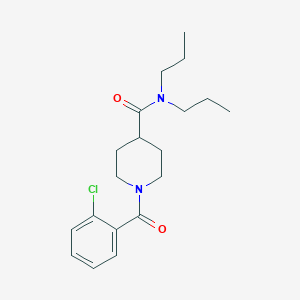
N-(2-methoxy-5-methylphenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide, also known as MT-45, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. It is a potent μ-opioid receptor agonist that has been found to have a similar potency to morphine. MT-45 has been studied for its potential use as a painkiller, but its use has been limited due to its high potential for abuse and addiction.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
This compound is part of broader research efforts aimed at developing novel chemical entities with potential therapeutic applications. For instance, the synthesis and characterization of related compounds have been detailed in studies exploring new heterocyclic compounds derived from specific precursors, highlighting the diverse chemical reactions and methodologies employed to create compounds with potential biological activities (Abu‐Hashem et al., 2020). These efforts are indicative of the complex synthetic routes that can be employed to synthesize compounds like N-(2-methoxy-5-methylphenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide.
Potential Pharmacological Applications
Research into similar compounds often aims to discover new pharmacological agents. For instance, compounds with structural similarities have been evaluated for their anti-inflammatory, analgesic, and cytotoxic activities, indicating a potential for the development of new therapeutic agents (Hassan et al., 2014). These studies underscore the interest in such compounds for drug discovery and development processes.
Biological Activity Screening
The exploration of biological activities is a critical aspect of research into new compounds. Studies involving related compounds have shown a range of biological activities, from cytotoxic effects against cancer cell lines to potential antibacterial and antifungal properties (Joyce Hung et al., 2014). These findings highlight the importance of such compounds in the search for new therapeutic options.
Chemical Properties and Structural Analysis
Understanding the chemical properties and structural characteristics of compounds like this compound is essential. Research into the structure and conformation of solvated carboxamides, for example, provides valuable insights into their potential interactions and stability, crucial for developing pharmaceutical agents (Banerjee et al., 2002).
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-thiophen-2-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-12-7-8-15(21-2)13(11-12)18-17(20)19-9-3-5-14(19)16-6-4-10-22-16/h4,6-8,10-11,14H,3,5,9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPANQFQHOYJHML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCCC2C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(5-ethyl-2-thienyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4630024.png)

![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4630038.png)

![2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4630066.png)
![N-[5-methyl-1-[3-(trifluoromethyl)benzoyl]-2(1H)-pyridinylidene]-3-(trifluoromethyl)benzamide](/img/structure/B4630069.png)


![2-({methyl[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4630081.png)
![3-[2-({[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-1,3-oxazolidin-2-one](/img/structure/B4630088.png)
![N-9H-fluoren-2-yl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B4630094.png)
![2-(4-fluorophenyl)-N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}acetamide](/img/structure/B4630096.png)
![methyl 2-({[(3,5-dichloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4630133.png)